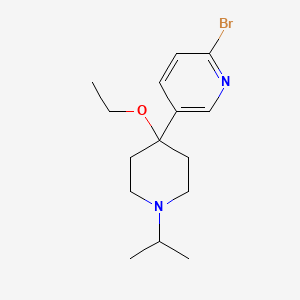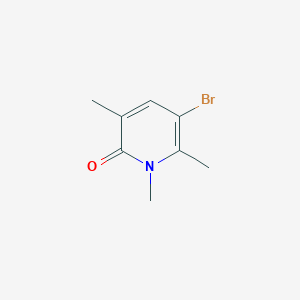
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st, 3rd, and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the bromination of 1,3,6-trimethyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as methanol or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction of the compound can yield dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyridinone derivatives.
Oxidation: Formation of pyridinone derivatives with higher oxidation states.
Reduction: Formation of dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is used as a building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki or Stille coupling, to form complex molecules .
Biology: Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyridin-2-one
- 3-Bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Comparison: 5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one is unique due to the specific positioning of the bromine atom and the three methyl groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs . For example, the presence of the bromine atom at the 5th position may enhance its ability to participate in substitution reactions, while the methyl groups can influence its solubility and stability.
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
5-bromo-1,3,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10(3)8(5)11/h4H,1-3H3 |
InChI-Schlüssel |
YIXLREAFYQOAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N(C1=O)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




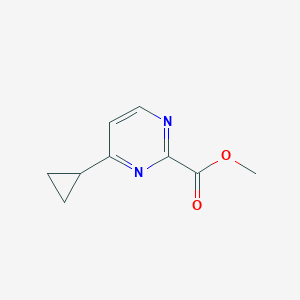
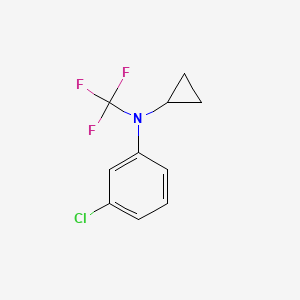


![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
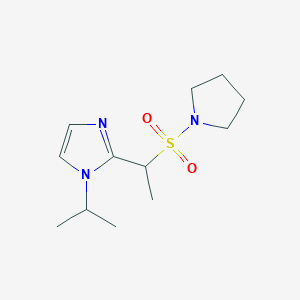

![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
